4-Aminopyridine
Overview
Description
4-Aminopyridine, also known as pyridin-4-amine, is an organic compound with the chemical formula C₅H₆N₂. It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of potassium channels. Additionally, it has applications in medicine, particularly in managing symptoms of multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyridine can be synthesized through several methods. One common method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine. This method yields a high purity of this compound . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, which also produces this compound in high yields .
Industrial Production Methods: Industrial production often follows the same synthetic routes but on a larger scale, ensuring high yield and purity. The Hofmann degradation method is particularly favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: The reduction of 4-nitropyridine-N-oxide to this compound is a common synthetic route.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and mineral acids are typically used for the reduction of 4-nitropyridine-N-oxide.
Substitution: Reagents like acyl chlorides and anhydrides are used in substitution reactions.
Major Products:
Oxidation: 4-Pyridone.
Reduction: this compound.
Substitution: Various substituted pyridines, depending on the reagents used.
Scientific Research Applications
4-Aminopyridine has a wide range of applications in scientific research:
Mechanism of Action
4-Aminopyridine exerts its effects by blocking voltage-gated potassium channels. This inhibition prolongs action potentials and enhances neurotransmitter release, thereby improving neuronal signaling . In multiple sclerosis, it helps improve motor function by preventing potassium ion leakage from demyelinated axons .
Comparison with Similar Compounds
2-Aminopyridine: Another isomer of aminopyridine, used in different chemical reactions.
3-Aminopyridine: Also an isomer, with distinct chemical properties and applications.
Uniqueness of 4-Aminopyridine: this compound is unique due to its specific action on potassium channels, making it particularly useful in neurological research and treatment. Its ability to enhance synaptic transmission and mitigate neurological disorders sets it apart from its isomers .
Properties
IUPAC Name |
pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
Record name | 4-Aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
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Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
Record name | 4-Aminopyridine | |
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URL | https://haz-map.com/Agents/1769 | |
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Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
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Boiling Point |
273°C, 273 °C, 524.3 °F | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
Record name | Dalfampridine | |
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Record name | 4-AMINOPYRIDINE | |
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Density |
1.2607 | |
Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
Record name | 4-Aminopyridine | |
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URL | https://haz-map.com/Agents/1769 | |
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Record name | 4-AMINOPYRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page. | |
Record name | Dalfampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06637 | |
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Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
Record name | 4-Aminopyridine | |
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Record name | 4(1H)-Pyridinimine | |
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Record name | Dalfampridine | |
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Record name | DALFAMPRIDINE | |
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Record name | 4-AMINOPYRIDINE | |
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Record name | 4-AMINOPYRIDINE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
Record name | Dalfampridine | |
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URL | https://www.drugbank.ca/drugs/DB06637 | |
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Record name | 4-AMINOPYRIDINE | |
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Record name | 4-AMINOPYRIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/830 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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